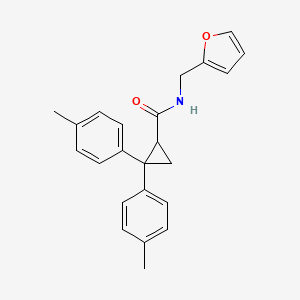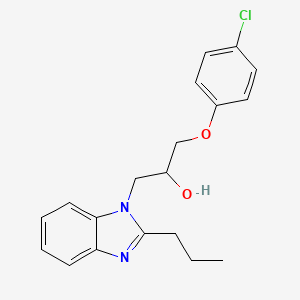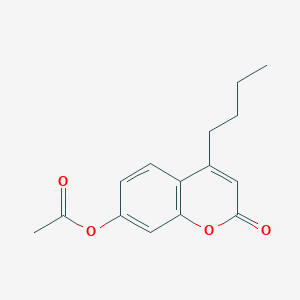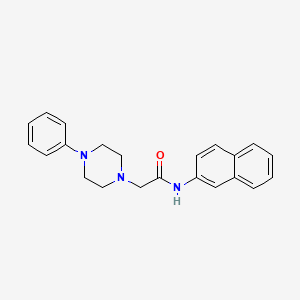
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, also known as FMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPC is a cyclopropane-containing compound that has been found to exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. In
Scientific Research Applications
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research has been in the field of cancer treatment. N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of key enzymes and pathways involved in cancer cell survival. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in lab experiments is its potent anticancer activity against a range of cancer cell lines. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in lab experiments is its relatively complex synthesis method, which may make it difficult and expensive to produce in large quantities.
Future Directions
There are numerous future directions for research on N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. One area of research could be the development of new and more efficient synthesis methods for N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. Additionally, further studies could be conducted to explore the potential applications of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in the development of new anticancer, antifungal, and antibacterial agents. Finally, the mechanism of action of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide could be further elucidated to better understand how it inhibits cancer cell growth and proliferation.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide involves a multistep process that begins with the reaction of 2-furylmethylamine with 4-methylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to produce the corresponding amine. The amine is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to yield N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-5-9-18(10-6-16)23(19-11-7-17(2)8-12-19)14-21(23)22(25)24-15-20-4-3-13-26-20/h3-13,21H,14-15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKOPDSSHSZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)

![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)


![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
![(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)
![(1R*,5S*)-6-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4988068.png)
![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)
![2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4988100.png)